3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid
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Overview
Description
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid is an organic compound with the molecular formula C12H11ClN2O3 and a molecular weight of 266.68 g/mol . This compound is characterized by the presence of a chloro group, a cyanopropan-2-yl group, and a carbamoyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is chlorinated to form the chloro derivative.
Carbamoylation: The chloro derivative is then reacted with isocyanate to introduce the carbamoyl group.
Cyanation: Finally, the cyanopropan-2-yl group is introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
- Use of catalysts to enhance reaction rates.
- Controlled reaction conditions such as temperature and pressure.
- Purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of amines and carboxylic acids.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid involves its interaction with specific molecular targets. The chloro and carbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyanopropan-2-yl group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic Acid: Unique due to the presence of both chloro and cyanopropan-2-yl groups.
3-Chloro-2-carbamoylbenzoic Acid: Lacks the cyanopropan-2-yl group.
2-((2-Cyanopropan-2-yl)carbamoyl)benzoic Acid: Lacks the chloro group.
Uniqueness
The combination of chloro, carbamoyl, and cyanopropan-2-yl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Biological Activity
3-Chloro-2-((2-cyanopropan-2-yl)carbamoyl)benzoic acid (CAS No. 1385727-54-7) is a chemical compound notable for its role as an intermediate in the synthesis of Cyhalodiamide, a diamide insecticide widely used in agriculture. This article delves into the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁ClN₂O₃ |
Molecular Weight | 266.68 g/mol |
IUPAC Name | 3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid |
SMILES | CC(C)(NC(=O)c1c(Cl)cccc1C(=O)O)C#N |
InChI | InChI=1S/C12H11ClN2O3 |
Biological Activity Overview
The biological activity of this compound is primarily explored through its derivatives and related compounds. Research indicates that compounds with similar structures exhibit various biological effects, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
A study focusing on benzamide derivatives, which includes compounds structurally related to this compound, demonstrated significant anticancer properties. The mechanisms identified include:
- Caspase-dependent pathways : Induction of apoptosis through activation of caspases.
- Caspase-independent pathways : Alternative mechanisms leading to cell death without caspase involvement.
For instance, derivatives showed cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations needed to inhibit cell growth. The study reported IC50 values ranging from 15.7 µM to 237.8 µM across different cell lines, suggesting potent anticancer activity linked to structural modifications in the compounds .
Neuropharmacological Effects
Research into related compounds has also highlighted potential neuropharmacological effects. For example, studies on substituted semicarbazones revealed anticonvulsant properties, suggesting that modifications in molecular structure can enhance neuroprotective effects against seizures and other CNS disorders .
Case Studies and Research Findings
- Case Study on Cytotoxicity :
- Mechanistic Insights :
Properties
IUPAC Name |
3-chloro-2-(2-cyanopropan-2-ylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-12(2,6-14)15-10(16)9-7(11(17)18)4-3-5-8(9)13/h3-5H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCASZILSCZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=C(C=CC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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